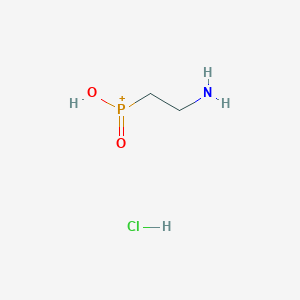

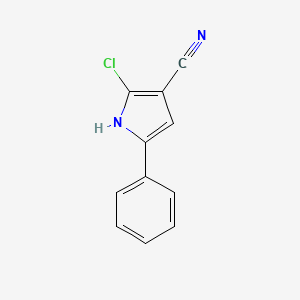

![molecular formula C16H16N4O2S B2385170 2-((1-phényl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate de méthyle CAS No. 893932-37-1](/img/structure/B2385170.png)

2-((1-phényl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known as versatile drug-like fragments that have drawn much attention as pharmacophores . They exhibit promising pharmacological properties including anti-proliferative and antitumor activity .

Synthesis Analysis

The synthesis of phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives started with the condensation of phenyl hydrazines with ethyl acetoacetate as β-keto ester, resulting in phenyl-3H-pyrazol-3-ones in very good yields .

Mécanisme D'action

Target of Action

The primary target of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .

Mode of Action

Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly affecting the transition from the G1 to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all cells . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This can have downstream effects on other cellular processes, including DNA replication and cell division .

Pharmacokinetics

The compound’s inhibitory activity against cdk2 suggests that it can reach its target within cells

Result of Action

The result of the action of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is the inhibition of cell proliferation . By blocking the activity of CDK2, the compound prevents the normal progression of the cell cycle, leading to a decrease in cell growth . This can have significant effects in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is its potent anticancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer therapies. However, the compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Orientations Futures

There are many potential future directions for research involving methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate. Some possible areas of research include:

- Further studies to elucidate the compound's mechanism of action and identify its molecular targets.

- Development of new cancer therapies based on the compound's anticancer activity.

- Investigation of the compound's potential applications in other areas of medical research, such as inflammation and oxidative stress.

- Development of new synthesis methods to improve the yield and purity of the compound.

- Investigation of the compound's potential toxicity and safety profile in animal models and clinical trials.

Méthodes De Synthèse

The synthesis of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate involves the reaction of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with methyl 2-bromobutanoate in the presence of a suitable base. The reaction is typically carried out under reflux conditions in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using standard techniques, such as column chromatography or recrystallization.

Applications De Recherche Scientifique

- Ces nouveaux composés présentent une activité cytotoxique significative contre les lignées cellulaires cancéreuses, en particulier MCF-7 (cancer du sein) et HCT-116 (cancer colorectal), avec des valeurs de CI50 comprises entre 45 et 97 nM et 6 et 99 nM, respectivement. Ils présentent également une activité modérée contre les cellules HepG-2 (cancer du foie) .

- Des analogues de ce composé ont été conçus comme des agents antituberculeux prometteurs. La combinaison de la conception in silico, du criblage virtuel piloté par la QSAR, de la synthèse et de l'évaluation expérimentale a conduit à des candidats potentiels pour le traitement de la tuberculose .

- Le dérivé de 1,3,4-thiadiazole de ce composé (9b) présente une activité antitumorale prometteuse contre les lignées cellulaires de carcinome hépatocellulaire humain. De plus, le dérivé thiazole (12a) présente une activité inhibitrice contre les lignées cellulaires du carcinome hépatocellulaire et du carcinome mammaire .

- Les pyrazolo[3,4-d]pyrimidines, y compris ce composé, ont été identifiées comme une classe générale de modulateurs des récepteurs adénosine. Ces récepteurs jouent un rôle essentiel dans divers processus physiologiques .

- L'échafaudage 1,2,3-triazole, présent dans ce composé, est connu pour sa stabilité et ses diverses activités biologiques. Celles-ci incluent des propriétés anti-VIH, antifongiques, antibactériennes, anticancéreuses et d'inhibition des glycosidases .

- Le composé 14, dérivé de cette molécule, présente une activité double puissante contre les lignées cellulaires cancéreuses et CDK2. Il modifie considérablement la progression du cycle cellulaire et induit l'apoptose dans les cellules HCT .

Traitement du cancer et inhibition de CDK2

Agents antituberculeux

Activité antitumorale

Modulation des récepteurs adénosine

Hétérocycles rigides avec des activités biologiques diverses

Altération du cycle cellulaire et induction de l'apoptose

En résumé, « 2-((1-phényl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate de méthyle » est prometteur dans la recherche sur le cancer, le traitement de la tuberculose et la modulation des voies biologiques. Sa structure unique et ses activités diverses en font un sujet intéressant pour des investigations supplémentaires. Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à nous les poser ! 😊

Analyse Biochimique

Biochemical Properties

Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate has been found to interact with several enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction could potentially influence various biochemical reactions within the cell .

Cellular Effects

The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate exerts its effects at the molecular level through several mechanisms. It has been found to inhibit the activity of CDK2, which could lead to alterations in gene expression and cell cycle progression .

Propriétés

IUPAC Name |

methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-13(16(21)22-2)23-15-12-9-19-20(14(12)17-10-18-15)11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSWCFSTYPFNHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine](/img/structure/B2385097.png)

![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)

![Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate](/img/structure/B2385099.png)

![Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385100.png)

![5-Chloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2385102.png)

![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B2385103.png)

![Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2385104.png)